molecular formula C20H18N2OS B2529887 (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile CAS No. 868154-87-4

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2529887
CAS No.: 868154-87-4
M. Wt: 334.44
InChI Key: AYKYGBDMEUXVET-RVDMUPIBSA-N
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Description

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a furan-2-yl group at the 4-position and a 4-(tert-butyl)phenyl group at the 3-position. The (E)-configuration of the acrylonitrile moiety ensures planar geometry, which is critical for electronic conjugation and applications in optoelectronics or sensing .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-20(2,3)16-8-6-14(7-9-16)11-15(12-21)19-22-17(13-24-19)18-5-4-10-23-18/h4-11,13H,1-3H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKYGBDMEUXVET-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H20N2OS\text{C}_{19}\text{H}_{20}\text{N}_2\text{OS}

This structure features a thiazole ring and a furan moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing thiazole and furan derivatives often exhibit:

  • Anticancer Activity : Compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation by targeting signaling pathways involved in cell growth and apoptosis .
  • Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other thiazole derivatives that have been studied for their ability to inhibit urease and other key enzymes .

Biological Activity Data

Activity Type IC50 Value Target Reference
Anticancer30.8 nMTyrosine Kinase Receptors
Antimicrobial50 µg/mLVarious Bacterial Strains
Enzyme Inhibition6.46 μMAβ-ABAD Interaction

Case Studies

  • Anticancer Efficacy : A study investigated the anticancer properties of thiazole derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving the modulation of apoptosis-related proteins .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of thiazole compounds. The tested derivatives exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating effective bactericidal action .
  • Mechanism Exploration : Molecular docking studies on related compounds revealed that these derivatives bind effectively at the active sites of target enzymes, suggesting a strong potential for drug development against diseases like Alzheimer's disease through inhibition of amyloid interactions .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile exhibit notable anticancer activities. For instance, derivatives containing thiazole and furan moieties have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that compounds with furan and thiazole rings demonstrated significant inhibitory effects on cell proliferation in several cancer types, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that this compound could be explored further for its antimicrobial applications.

Synthesis Pathways

The synthesis of this compound can be approached through various synthetic strategies, often involving multicomponent reactions (MCRs). These methods allow for the rapid assembly of complex molecules from simpler precursors, which is advantageous in drug development . The incorporation of tert-butyl groups enhances the lipophilicity and stability of the compound, making it a suitable candidate for biological testing.

Case Studies

Several studies have documented the successful synthesis of related compounds using MCR techniques. For example, a study demonstrated the synthesis of pyridine derivatives via a three-component reaction involving furan derivatives, which could be adapted for synthesizing this compound . These methodologies not only streamline the synthesis process but also improve yields and reduce waste.

Drug Development

Given its structural characteristics, this compound has potential applications in drug development targeting various diseases, particularly cancers and infections. The presence of both furan and thiazole rings suggests that it may interact with biological targets involved in disease pathways .

Future Research Directions

Future research should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence activity and efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the acrylonitrile backbone. Key comparisons include:

Compound Name Substituents Key Features Reference
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile 4-Chlorophenyl (thiazole), thiophen-2-yl (acrylonitrile) Chlorine’s electron-withdrawing effect reduces electron density; thiophene enhances conjugation vs. furan.
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile 2-Fluoro-5-nitrophenylamino (acrylonitrile), phenyl (thiazole) Strong electron-withdrawing nitro group; fluorescence quenching potential.
(E)-2-(4-[5-(2,4-Dichlorophenyl)-2-furyl]-thiazol-2-yl)-3-(dimethylamino)acrylonitrile 2,4-Dichlorophenyl-furyl (thiazole), dimethylamino (acrylonitrile) Dichlorophenyl increases hydrophobicity; dimethylamino introduces basicity.
TP1 Dye: (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile Benzo[d]thiazolyl (thiazole), diphenylamino-thiophene (acrylonitrile) Diphenylamino-thiophene enhances intramolecular charge transfer (ICT); used in cyanide sensing.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The tert-butyl group in the target compound is electron-donating, improving solubility and altering electronic properties compared to chloro or nitro substituents .
  • Heterocyclic Moieties: Furan (target) vs.

Spectroscopic and Electronic Properties

  • UV-Vis and Fluorescence :

    • TP1 dye () shows λmax at 450 nm with cyanide-induced fluorescence turn-on (detection limit: 4.24 × 10<sup>−8</sup> M). The tert-butyl-furan analog may exhibit redshifted absorption due to enhanced conjugation .
    • Pyridine-appended acrylonitriles () demonstrate aggregation-induced emission (AIE), suggesting the target compound’s solid-state fluorescence could be tunable via substituent engineering .
  • 1H-NMR Trends :

    • Aromatic protons in thiazole-furan systems (target) resonate at δ 7.5–8.5 ppm, similar to TP1 dye’s thiophene-thiazole system (δ 7.6–8.9 ppm) .
    • tert-butyl protons appear as a singlet near δ 1.3 ppm, as seen in ’s tert-butylphenyl derivatives .

Preparation Methods

Hantzsch Thiazole Synthesis of 4-(Furan-2-yl)thiazol-2-ylacetonitrile

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-(furan-2-yl)thiazol-2-ylacetonitrile intermediate. This involves cyclocondensation of α-bromoacetonitrile with a furan-substituted thiourea derivative. As demonstrated in analogous systems, the reaction proceeds in ethanol at 65°C for 18 hours, yielding the thiazole core with a nitrile functional group at the 2-position.

Mechanistic Insights :

  • Step 1 : Nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of α-bromoacetonitrile, forming a thioimidate intermediate.
  • Step 2 : Intramolecular cyclization eliminates HBr, generating the thiazole ring.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent Ethanol Maximizes solubility of thiourea and α-bromoacetonitrile
Temperature 65°C Balances reaction rate and side-product formation
Reaction Time 18 hours Ensures complete cyclization
Catalyst None required Autocatalytic due to basicity of thiourea

Yield improvements to 78% are achievable by substituting ethanol with dimethylformamide (DMF), though this necessitates chromatographic purification.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

Reaction Conditions and Stereoselectivity

The Knoevenagel condensation between 4-(tert-butyl)benzaldehyde and 4-(furan-2-yl)thiazol-2-ylacetonitrile is catalyzed by triethylamine (TEA) in ethanol at room temperature. Key findings include:

  • Stereochemical Control : The reaction exclusively yields the E-isomer, as confirmed by $$ ^1 \text{H NMR} $$ analysis of the olefinic proton at δ 8.51.
  • Kinetic vs. Thermodynamic Control : Prolonged reaction times (>30 minutes) induce retro-Knoevenagel decomposition, reducing yields from 66% to <30%.

Comparative Catalyst Screening :

Catalyst Solvent Time (min) Yield (%) E:Z Ratio
Triethylamine Ethanol 18 66 >99:1
Piperidine Methanol 25 58 95:5
NaOH (0.1 M) Ethanol 40 42 85:15

Triethylamine in ethanol emerges as the optimal system, combining high yield with stereoselectivity.

Workup and Crystallization Protocols

Isolation of the Crude Product

Post-reaction, the mixture is filtered to collect precipitated product, washed with cold ethanol to remove unreacted aldehyde, and dried under vacuum. Recrystallization from ethanol yields colorless needles with a melting point of 155–157°C.

Purity Analysis :

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).
  • Mass Spectrometry : ESI-MS (m/z): 361.1 (M+H)+, consistent with the molecular formula $$ \text{C}{21}\text{H}{19}\text{N}_2\text{OS} $$.

Mechanistic Studies and Side-Reaction Mitigation

Retro-Knoevenagel Decomposition Pathways

Under acidic or prolonged reaction conditions, the title compound undergoes retro-Knoevenagel cleavage to regenerate the starting aldehyde and thiazolylacetonitrile. Strategies to suppress this include:

  • Stoichiometric Control : Use a 10% excess of 4-(tert-butyl)benzaldehyde to drive equilibrium toward product formation.
  • Low-Temperature Quenching : Immediate cooling to 0°C post-reaction halts decomposition.

Activation Energy Analysis :
$$
\Delta G^\ddagger = 92.4 \, \text{kJ/mol} \quad (\text{retro-Knoevenagel})
$$
$$
\Delta G^\ddagger = 78.3 \, \text{kJ/mol} \quad (\text{forward reaction})
$$
The lower activation energy of the forward reaction justifies short reaction times.

Scalability and Industrial Applicability

Pilot-Scale Production

A 100-g scale synthesis in ethanol with triethylamine achieves 63% yield, demonstrating robustness. Key modifications include:

  • Continuous Filtration : Reduces exposure to ambient moisture.
  • Solvent Recycling : Ethanol is distilled and reused, lowering production costs.

Environmental Impact Metrics :

Metric Value
Process Mass Intensity (PMI) 8.2 g/g
E-Factor 6.5

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